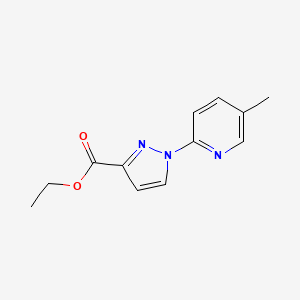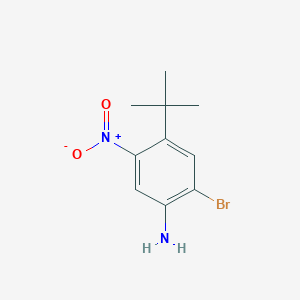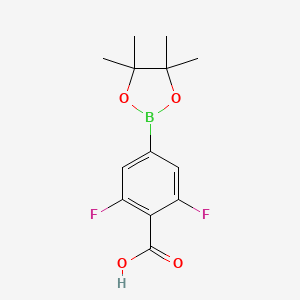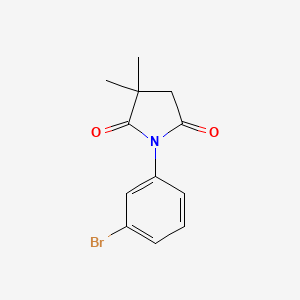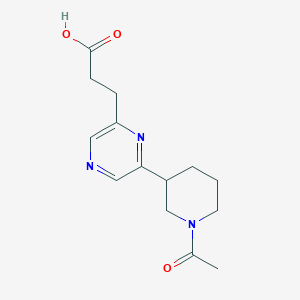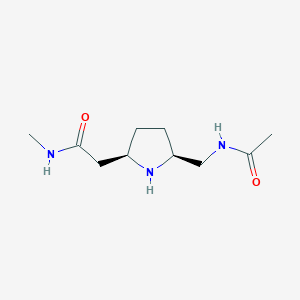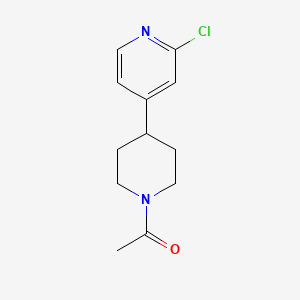![molecular formula C8H8OS B1399496 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde CAS No. 956010-59-6](/img/structure/B1399496.png)
5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde
Overview
Description
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde: is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by a cyclopentane ring fused to a thiophene ring, with an aldehyde functional group attached to the second carbon of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde can be achieved through several methods. One common method involves the Vilsmeier-Haack reaction, where a cyclopentanone derivative is reacted with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group . Another method involves the reduction of a corresponding carboxylic acid derivative using reducing agents like lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Vilsmeier-Haack reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product. The use of continuous flow reactors can further enhance the scalability and safety of the process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid.
Reduction: 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-methanol.
Substitution: Various halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde has several applications in scientific research:
Materials Science: The compound is incorporated into the design of liquid crystals and organic semiconductors due to its unique electronic properties.
Biology and Medicine: It has been investigated for its potential antimicrobial and antifungal activities, showing promising results against methicillin-resistant Staphylococcus aureus.
Mechanism of Action
The mechanism of action of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde in biological systems involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes and lead to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid: Similar structure but with an additional benzene ring fused to the thiophene ring.
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde is unique due to its specific combination of a cyclopentane ring fused to a thiophene ring with an aldehyde functional group. This structure imparts distinct electronic properties and reactivity, making it valuable in the synthesis of specialized organic compounds and materials .
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-5-7-4-6-2-1-3-8(6)10-7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKWAPNHPFBDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



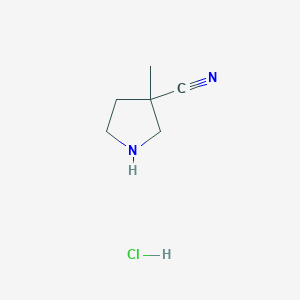
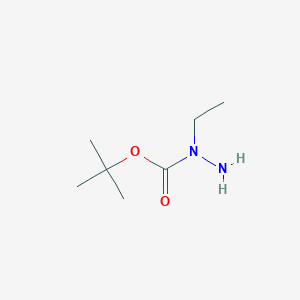
![2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole benzenesulfonate](/img/structure/B1399416.png)
![[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1399419.png)
